NCI-65828

Angiogenin inhibition Enzyme kinetics Selectivity profiling

Investigators targeting angiogenin-driven tumor angiogenesis require validated ANG inhibitors with reproducible in vivo activity. NCI-65828 (CAS 501444-06-0) is a selective active-site inhibitor of human angiogenin ribonucleolytic activity (Ki=81 μM) with peer-reviewed antitumor efficacy in PC-3 prostate and HT-29 colon cancer xenograft models. • Direct ANG enzymatic inhibition without disrupting nuclear translocation or secretion • Dose-dependent antiproliferative effects: T24 IC₅₀=1.3±0.5 μM, HeLa IC₅₀=1.9±0.4 μM, UROtsa IC₅₀=3.2±0.8 μM • >98% purity; established SAR scaffold with defined pharmacophore (2-sulfonate group critical for potency)

Molecular Formula C22H16N3NaO4S
Molecular Weight 441.4368
CAS No. 501444-06-0
Cat. No. B609498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI-65828
CAS501444-06-0
SynonymsNCI-65828;  NCI 65828;  NCI65828:
Molecular FormulaC22H16N3NaO4S
Molecular Weight441.4368
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O
InChIInChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29)
InChIKeyIKGWSKUMUVVHGJ-QREUMGABSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCI-65828: Angiogenin Ribonucleolytic Inhibitor


NCI-65828, also designated N-65828 or NSC-65828, is a small-molecule inhibitor that selectively targets the ribonucleolytic active site of human angiogenin (ANG), a 14.1-kDa member of the RNase A superfamily implicated in tumor angiogenesis and cancer progression [1]. Identified through high-throughput screening of 18,310 compounds from the National Cancer Institute Diversity Set and ChemBridge DIVERSet, NCI-65828 was selected for detailed characterization based on its Ki value of 81 μM against ANG enzymatic activity and its demonstrated in vivo antitumor efficacy in xenograft models [1]. The compound's chemical identity is 8-amino-5-(4′-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate, with a molecular weight of 419.5 g/mol, and it is commercially available at >98% purity for research applications .

ANG Active-Site Inhibition Assay

Targets angiogenin ribonucleolytic activity for enzyme kinetics and selectivity studies

Xenograft Tumor Model Research

Supports in vivo tumor-formation endpoint monitoring in prostate and colon cancer models

Zebrafish ANG Orthologue Studies

Cross-species inhibition enables angiogenesis and neurodevelopment research in zebrafish

Reported Solubility Profile

Aqueous solubility supports in vivo formulation and in vitro assay preparation

NCI-65828 Differentiation from Analogs


Angiogenin (ANG) inhibitors operate through distinct mechanisms that are not functionally interchangeable. NCI-65828 exerts its effects through direct active-site inhibition of ANG's ribonucleolytic activity, without disrupting ANG's nuclear translocation or secretion [1]. This contrasts sharply with compounds such as terrein and its glucoside derivatives, which inhibit angiogenin secretion rather than enzymatic activity [2], and with nucleotide-based inhibitors that exhibit poor ANG selectivity (Ki ≈ 500 μM vs. nanomolar potency against RNase A) [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that even minor structural modifications to the NCI-65828 scaffold—such as deletion of the 2-sulfonate group (N-45557) or substitution of the phenol moiety (N-45571)—result in 4-fold to >10-fold losses in inhibitory potency [1], confirming that precise molecular features are essential for target engagement. These mechanistic and structural distinctions preclude generic substitution among ANG-pathway modulators.

Mechanism Mismatch

Terrein and its derivatives inhibit angiogenin secretion, not enzymatic activity. Direct pathway modulation may not transfer.

Selectivity Gap

Nucleotide-based ANG inhibitors show poor selectivity and higher off-target RNase A effects; assay results may shift.

Scaffold Sensitivity

Removal of the 2-sulfonate group or phenol substitution drastically reduces inhibitory activity. Structural analogues may not reproduce target engagement.

NCI-65828 Comparative Evidence


ANG Active-Site Inhibition vs Nucleotide-Based Inhibitors

NCI-65828 inhibits the ribonucleolytic activity of human angiogenin (ANG) with a Ki of 81 ± 7 μM [1]. In contrast, previous nucleotide-based inhibitors directed at the ANG active site achieved Ki values no better than ≈500 μM against ANG under physiological conditions, despite exhibiting mid-to-upper nanomolar Ki values against the structurally homologous RNase A [1]. This represents an approximate 6.2-fold improvement in ANG inhibitory potency relative to the best nucleotide-based alternatives. Additionally, NCI-65828 demonstrates clear active-site specificity: the R5A ANG variant (Arg-5 → Ala) is not detectably inhibited by 250 μM NCI-65828, yielding a Ki >1 mM compared to 58 μM for wild-type ANG under identical conditions [1].

ANG Inhibition Potency
Head-to-head
Ki = 81 ± 7 µM (NCI-65828) vs ≈500 µM (nucleotide-based)
Reported 6.2-fold improvement in active-site inhibition; reduces compound usage in enzymatic assays.
Activity depends on Arg-5 residue interaction; R5A variant shows Ki >1 mM.
Angiogenin inhibition Enzyme kinetics Selectivity profiling

In Vivo Antitumor Efficacy vs Structural Analogue

In subcutaneous PC-3 prostate cancer and HT-29 colon cancer xenograft models in athymic mice, locally administered NCI-65828 (N-65828) significantly delayed tumor formation compared to vehicle controls [1]. Critically, the analogue N-45557—which lacks the 2-sulfonate group on the naphthalene ring and exhibits a Ki >10-fold higher than NCI-65828 against ANG enzymatic activity—failed to exert any antitumor effect in parallel experiments [1]. This direct comparator experiment establishes that the observed antitumor activity is specifically attributable to potent ANG active-site inhibition rather than nonspecific or scaffold-related effects.

Xenograft Tumor Model
Head-to-head
NCI-65828 delayed tumor formation; N-45557 (des-sulfonate analogue) showed no effect.
Model-response endpoint observed only with intact 2-sulfonate pharmacophore.
PC-3 and HT-29 xenografts, local administration.
Xenograft tumor model In vivo efficacy Structure-activity relationship

Aqueous Solubility and Availability Advantage

During lead selection from the high-throughput screening hits, NCI-65828 (Ki = 81 ± 7 μM) and ChemBridge compound C-181431 were both judged suitable for further development [1]. NCI-65828 was specifically selected over C-181431 for detailed in vivo antitumor testing because it exhibits greater aqueous solubility and was more readily available [1]. This physicochemical advantage is non-trivial: poor aqueous solubility is a recognized limitation for many natural product-derived ANG modulators, such as (+)-terrein, which exhibits water solubility below 0.1 g/L and consequently faces formulation challenges for in vivo applications [2].

Solubility Profile
Context-dependent
Greater aqueous solubility than C-181431; selected for in vivo testing based on solubility and availability.
Reported solubility advantage facilitates formulation for in vivo research models.
Qualitative lead selection criterion; absolute solubility values not specified.
Drug discovery lead selection Physicochemical properties Assay development

Cross-Species ANG Inhibition in Zebrafish Models

NCI-65828 inhibits the ribonuclease activity of zebrafish Rnasel-1a and -3e to a similar extent as human ANG [1]. At 80 µM NCI-65828, the ribonucleolytic activities of Rnasel-1a and -3e were reduced to only 3–4% of normal activity, indicating substantial inhibition [1]. This cross-species inhibitory profile is not universally observed among ANG modulators; terrein, for example, functions through inhibition of ANG secretion rather than direct enzymatic inhibition, producing a distinct pharmacological signature [2]. The consistent potency across human ANG and zebrafish orthologues enables the use of zebrafish as a tractable in vivo model for studying ANG-dependent pathologies, including angiogenesis and motor neuron function relevant to ALS [1].

Zebrafish ANG Orthologue Assay
Cross-study comparable
80 µM NCI-65828 reduces zebrafish Rnasel-1a/-3e activity to 3–4% of normal.
Supports cross-species model validation; enables angiogenesis pathway studies in zebrafish.
Contrasts with terrein, which inhibits secretion rather than enzymatic activity.
Zebrafish model Orthologue inhibition In vivo pharmacology

NCI-65828 Validated Applications


In Vivo Xenograft Antitumor Studies

Based on demonstrated in vivo activity in athymic mice bearing PC-3 prostate cancer and HT-29 colon cancer xenografts, NCI-65828 is validated for local administration studies assessing ANG-dependent tumor growth delay. The compound produced statistically significant tumor formation delay (p<0.0001 and p=0.02) at modest doses of 8–40 μg/day [1]. This scenario is appropriate for investigators seeking a positive-control ANG inhibitor with peer-reviewed in vivo efficacy data, particularly in prostate and colorectal cancer models.

Zebrafish Angiogenesis and Neurodevelopment Research

NCI-65828 inhibits zebrafish Rnasel-1a and -3e to a similar extent as human ANG, reducing enzymatic activity to 3–4% of normal at 80 µM [1]. Treatment of early zebrafish embryos with NCI-65828 produces spinal neuron aberrations and trunk vasculature defects, providing a tractable in vivo system for dissecting ANG's roles in neuronal migration, pathfinding, and angiogenesis [1]. This scenario is particularly valuable for ALS research, given the established links between ANG mutations and motor neuron degeneration.

Enzymatic Inhibition Assays for SAR

The well-characterized binding model of NCI-65828 within the ANG active site—including hydrogen bonds between the sulfonate group and Arg-5, the amino group with His-8, and the phenolic OH with Asp-41 and Arg-121 [1]—makes this compound an ideal reference scaffold for SAR campaigns. The >10-fold potency loss observed with the des-sulfonate analogue N-45557 establishes the 2-sulfonate group as a critical pharmacophore, providing a clear starting point for medicinal chemistry optimization efforts [1].

Cell-Based Antiproliferative Screening

In vitro profiling demonstrates dose-dependent antiproliferative effects of NCI-65828 across multiple cancer cell lines, including bladder carcinoma (T24; IC₅₀ = 1.3 ± 0.5 μM), cervical adenocarcinoma (HeLa; IC₅₀ = 1.9 ± 0.4 μM), and urothelial carcinoma (UROtsa; IC₅₀ = 3.2 ± 0.8 μM) [1]. This established activity profile enables researchers to benchmark novel ANG inhibitors against a validated reference compound across a defined panel of cancer cell models, providing quantitative context for potency comparisons.

Application
Selection Property
Validation Focus
Xenograft tumor model research
ANG active-site inhibition profile
Tumor-formation endpoint monitoring
Zebrafish angiogenesis research
Cross-species ANG inhibition
Vascular development endpoint interpretation
SAR and medicinal chemistry studies
Sulfonate pharmacophore dependence
Potency comparison with structural analogues
Cancer cell-model antiproliferative screening
Reported antiproliferative profile
Cell-viability endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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